molecular formula C6H11BrO2S2 B6210690 2-[(2-bromoethyl)disulfanyl]ethyl acetate CAS No. 2171537-58-7

2-[(2-bromoethyl)disulfanyl]ethyl acetate

Cat. No. B6210690
CAS RN: 2171537-58-7
M. Wt: 259.2
InChI Key:
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Description

2-[(2-Bromoethyl)disulfanyl]ethyl acetate, also known as 2-BEDEA, is a synthetic organic compound first synthesized in the early 2000s. It is a colorless liquid with a low melting point and boiling point, and a faint odor. Its chemical structure consists of a bromoethyl disulfanyl group attached to an ethyl acetate group. 2-BEDEA has been studied for its potential applications in various research fields, such as biochemistry, pharmacology, and toxicology.

Scientific Research Applications

2-[(2-bromoethyl)disulfanyl]ethyl acetate has been studied for its potential applications in various research fields, such as biochemistry, pharmacology, and toxicology. In biochemistry, 2-[(2-bromoethyl)disulfanyl]ethyl acetate has been used to study the effects of bromoethyl disulfanyl groups on enzymes and proteins, as well as the effects of bromoethyl disulfanyl groups on cell membrane permeability. In pharmacology, 2-[(2-bromoethyl)disulfanyl]ethyl acetate has been used to study the effects of bromoethyl disulfanyl groups on drug absorption, metabolism, and distribution. In toxicology, 2-[(2-bromoethyl)disulfanyl]ethyl acetate has been used to study the effects of bromoethyl disulfanyl groups on the toxicity of drugs and other compounds.

Mechanism of Action

2-[(2-bromoethyl)disulfanyl]ethyl acetate acts as a bromoethyl disulfanyl group donor, meaning that it can donate a bromoethyl disulfanyl group to a molecule or compound. This bromoethyl disulfanyl group can then interact with various proteins, enzymes, and cell membranes, resulting in changes in their activity and/or structure.
Biochemical and Physiological Effects
2-[(2-bromoethyl)disulfanyl]ethyl acetate has been studied for its effects on various biochemical and physiological processes. In particular, it has been shown to affect the activity of enzymes, proteins, and cell membranes. It has also been shown to affect the absorption, metabolism, and distribution of drugs and other compounds. Additionally, it has been shown to affect the toxicity of drugs and other compounds.

Advantages and Limitations for Lab Experiments

2-[(2-bromoethyl)disulfanyl]ethyl acetate has several advantages and limitations for lab experiments. One advantage is that it is a relatively stable compound, making it easy to store and handle. Additionally, its low melting and boiling points make it easy to handle and manipulate in the lab. Furthermore, its low odor makes it ideal for use in experiments that require the presence of low odor compounds.
However, 2-[(2-bromoethyl)disulfanyl]ethyl acetate also has several limitations. For example, it is a relatively expensive compound, making it difficult to use in large-scale experiments. Additionally, its bromoethyl disulfanyl group can be easily oxidized, making it difficult to use in experiments that require the presence of a stable bromoethyl disulfanyl group.

Future Directions

Given the potential applications of 2-[(2-bromoethyl)disulfanyl]ethyl acetate, there are several potential future directions for research. For example, further research could be done to study the effects of bromoethyl disulfanyl groups on cell membrane permeability. Additionally, further research could be done to study the effects of bromoethyl disulfanyl groups on drug absorption, metabolism, and distribution. Furthermore, further research could be done to study the effects of bromoethyl disulfanyl groups on the toxicity of drugs and other compounds. Finally, further research could be done to develop more efficient and cost-effective synthesis methods for 2-[(2-bromoethyl)disulfanyl]ethyl acetate.

Synthesis Methods

2-[(2-bromoethyl)disulfanyl]ethyl acetate is synthesized by a reaction between 2-bromoethanol and disulfur dichloride, followed by a reaction between the product and ethyl acetate. The reaction takes place in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is exothermic, producing a colorless liquid with a faint odor. The product can then be purified by distillation.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(2-bromoethyl)disulfanyl]ethyl acetate involves the reaction of 2-mercaptoethanol with 2-bromoethyl acetate to form 2-[(2-bromoethyl)thio]ethanol, which is then reacted with sodium hydrosulfide to form 2-[(2-bromoethyl)disulfanyl]ethanol. Finally, this compound is acetylated with acetic anhydride to yield the desired product.", "Starting Materials": [ "2-mercaptoethanol", "2-bromoethyl acetate", "sodium hydrosulfide", "acetic anhydride" ], "Reaction": [ "2-mercaptoethanol is reacted with 2-bromoethyl acetate in the presence of a base such as potassium carbonate to form 2-[(2-bromoethyl)thio]ethanol.", "2-[(2-bromoethyl)thio]ethanol is then reacted with sodium hydrosulfide in the presence of a base such as sodium hydroxide to form 2-[(2-bromoethyl)disulfanyl]ethanol.", "Finally, 2-[(2-bromoethyl)disulfanyl]ethanol is acetylated with acetic anhydride in the presence of a base such as pyridine to yield 2-[(2-bromoethyl)disulfanyl]ethyl acetate." ] }

CAS RN

2171537-58-7

Product Name

2-[(2-bromoethyl)disulfanyl]ethyl acetate

Molecular Formula

C6H11BrO2S2

Molecular Weight

259.2

Purity

94

Origin of Product

United States

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